Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives†
RSC Medicinal Chemistry Pub Date: 2023-09-19 DOI: 10.1039/D3MD00309D
Abstract
Fluoroquinolones are broad-spectrum antibiotics that target gyrase and topoisomerase IV, involved in DNA compaction and segregation. We synthesized 28 novel norfloxacin hydroxamic acid derivatives with additional metal-chelating and hydrophobic pharmacophores, designed to enable interactions with additional drug targets. Several compounds showed equal or better activity than norfloxacin against Gram-positive, Gram-negative, and mycobacteria, with MICs as low as 0.18 μM. The most interesting derivatives were selected for in silico, in vitro, and in vivo mode of action studies. Molecular docking, enzyme inhibition, and bacterial cytological profiling confirmed inhibition of gyrase and topoisomerase IV for all except two tested derivatives (10f and 11f). Further phenotypic analysis revealed polypharmacological effects on peptidoglycan synthesis for four derivatives (16a, 17a, 17b, 20b). Interestingly, compounds 17a, 17b, and 20b, showed never seen before effects on cell wall synthetic enzymes, including MreB, MurG, and PonA, suggesting a novel mechanism of action, possibly impairing the lipid II cycle.
Recommended Literature
- [1] Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
- [2] Engineering coordination architecture by hydrothermal synthesis; preparation, X-ray crystal structure and magnetic behaviour of the coordination solid [Mn3{C6H3(CO2)3-1,3,5}2]
- [3] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [4] Front cover
- [5] Stitching together SNx units in the coordination sphere of zirconium: assembly of a tris(imido)sulfite and a hydrazidobis(imido)sulfite†
- [6] Engineering plasmonic semiconductors for enhanced photocatalysis
- [7] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [8] Enzyme mimicking inorganic hybrid Ni@MnO2 for colorimetric detection of uric acid in serum samples†
- [9] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines†
- [10] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 175696-73-8
-
CAS no.: 126840-22-0